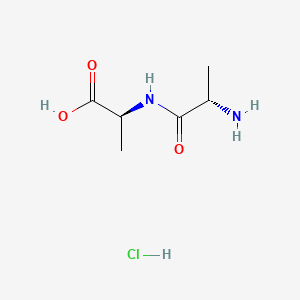

L-Alanyl-l-alanine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Alanyl-L-alanine HCl, also known as L-Ala-OMe·HCl, is a versatile reagent commonly used in solution phase peptide synthesis . It is often used to synthesize dipeptides .

Synthesis Analysis

L-Alanyl-L-alanine HCl can be synthesized from L-glutaminate . The process involves over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . Another method involves the use of L-Alanine methyl ester hydrochloride as a starting material in the synthesis of alanine isoxazolidide .Molecular Structure Analysis

The molecular structure of L-Alanyl-L-alanine HCl can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

L-Alanyl-L-alanine HCl is used in various chemical reactions. For instance, it is used in the synthesis of N-Fmoc-l-alanyl-l-alanine methyl ester and α-amino acid-based sector block dendrons . It also plays a role in the enzymatic production of L-alanyl-l-glutamine .Physical And Chemical Properties Analysis

L-Alanyl-L-alanine HCl is a white solid . It has a molecular weight of 160.1711 . It is soluble in water .Aplicaciones Científicas De Investigación

Microbial Fermentation for L-Alanine Production : L-Alanine, a component of L-Ala-L-Ala HCl, has significant applications in food, pharmaceuticals, and veterinary medicine. Efficient production of L-alanine using microbial fermentation has been demonstrated, highlighting its potential in reducing production costs and promoting broader application (Zhou et al., 2015).

Production of Dipeptides for Clinical and Nutritional Purposes : The fermentative production of L-alanyl-L-glutamine, a dipeptide with clinical and nutritional importance, using a metabolically engineered Escherichia coli strain has been developed. This method demonstrates an efficient manufacturing approach for such dipeptides, potentially expanding their usage (Tabata & Hashimoto, 2007).

Investigating Protein and DNA Structure : Vibrational spectroscopy, which includes the study of L-Ala-L-Ala, has been used to study protein and DNA structure, hydration, and the binding of biomolecules. This research contributes to understanding the structure, function, and electronic properties of molecules in various environments (Jalkanen et al., 2006).

Anti-corrosive Applications : L-Alanine methyl ester nitrate, a derivative of L-Ala, has been studied for its anti-corrosive properties on mild steel in acidic conditions. This research suggests potential industrial applications in corrosion inhibition (Aslam et al., 2021).

Enzyme Inhibition and Biomedical Research : The metabolism of D-alanine, which involves the conversion of L-alanine, is essential for the growth and biofilm formation of Streptococcus mutans. This has implications for developing targeted drugs for dental caries treatment (Qiu et al., 2016).

Biopolymer Research : Research on nylon-6 copolymers incorporating amino acids like alanine has shown potential for creating biodegradable and biocompatible materials, relevant in the fields of materials science and environmental sustainability (Nagata & Kiyotsukuri, 1992).

Direcciones Futuras

Research is ongoing to improve the production of L-Alanyl-L-alanine HCl. For instance, metabolic engineering of Escherichia coli for efficient production of L-alanyl-l-glutamine is being explored . This work provides a microbial cell factory for efficient production of L-alanyl-l-glutamine with industrial potential .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZTXOMGFUVZSN-MMALYQPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanyl-l-alanine HCl | |

CAS RN |

56611-94-0 |

Source

|

| Record name | L-Alanine, L-alanyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56611-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)